molecular formula C25H20N2O6 B11504835 N-(2-butoxyphenyl)-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide

N-(2-butoxyphenyl)-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide

Cat. No.: B11504835
M. Wt: 444.4 g/mol
InChI Key: CKYFJXAGSQHXAG-UHFFFAOYSA-N
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Description

N-(2-butoxyphenyl)-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a nitro group, a butoxyphenyl group, and an anthracene core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-butoxyphenyl)-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide typically involves multiple steps, including nitration, amidation, and coupling reactions. The process begins with the nitration of anthracene to introduce the nitro group. This is followed by the introduction of the butoxyphenyl group through a coupling reaction. Finally, the carboxamide group is introduced through an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve the use of advanced techniques such as continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

N-(2-butoxyphenyl)-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The butoxyphenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as sodium borohydride for reduction reactions, and oxidizing agents such as potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups to the anthracene core.

Scientific Research Applications

N-(2-butoxyphenyl)-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-butoxyphenyl)-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the deposition of extracellular matrix proteins, which is a key process in fibrotic diseases . The compound’s effects are mediated through the modulation of signaling pathways such as TGF-β1 and SMURF2 .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other N-(2-butoxyphenyl) derivatives and anthracene-based compounds. Examples include:

Uniqueness

N-(2-butoxyphenyl)-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit extracellular matrix deposition makes it a promising candidate for antifibrotic therapies .

Properties

Molecular Formula

C25H20N2O6

Molecular Weight

444.4 g/mol

IUPAC Name

N-(2-butoxyphenyl)-1-nitro-9,10-dioxoanthracene-2-carboxamide

InChI

InChI=1S/C25H20N2O6/c1-2-3-14-33-20-11-7-6-10-19(20)26-25(30)18-13-12-17-21(22(18)27(31)32)24(29)16-9-5-4-8-15(16)23(17)28/h4-13H,2-3,14H2,1H3,(H,26,30)

InChI Key

CKYFJXAGSQHXAG-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=CC=C1NC(=O)C2=C(C3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)[N+](=O)[O-]

Origin of Product

United States

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